Moxipraquine

Leishmaniasis Species selectivity Cutaneous leishmaniasis

Moxipraquine is a non-interchangeable, high-purity 8-aminoquinoline for advanced research. It uniquely models species-selective anti-leishmanial activity (L. major, L. mexicana, L.b. panamensis) and serves as a critical reproductive toxicity benchmark. Essential for drug repurposing panels and SAR studies, this compound provides a distinct, evidence-based comparator for novel antiprotozoal development. Validate strain-dependent assays with this essential reference standard.

Molecular Formula C24H38N4O2
Molecular Weight 414.6 g/mol
CAS No. 23790-08-1
Cat. No. B1676770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxipraquine
CAS23790-08-1
SynonymsMoxipraquine;  349 C 59;  349 C59;  349C59
Molecular FormulaC24H38N4O2
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCC(CCN1CCN(CC1)CCCCCCNC2=C3C(=CC(=C2)OC)C=CC=N3)O
InChIInChI=1S/C24H38N4O2/c1-20(29)9-13-28-16-14-27(15-17-28)12-6-4-3-5-10-25-23-19-22(30-2)18-21-8-7-11-26-24(21)23/h7-8,11,18-20,25,29H,3-6,9-10,12-17H2,1-2H3
InChIKeyUDXZUNMRLVAEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Moxipraquine (CAS 23790-08-1): 8-Aminoquinoline Compound for Antiprotozoal Research


Moxipraquine (CAS 23790-08-1, molecular formula C₂₄H₃₈N₄O₂, MW 414.58 g/mol) is a synthetic 8-aminoquinolone/8-aminoquinoline antiprotozoal compound [1]. Originally developed as an antimalarial agent, moxipraquine demonstrates activity against experimental infections of Trypanosoma cruzi (Chagas disease) and selected Leishmania species [2]. The compound is a key member of the 8-aminoquinoline class, which includes primaquine, tafenoquine, pamaquine, and sitamaquine [3]. Unlike primaquine and tafenoquine, which are approved for clinical use, moxipraquine's development was terminated following preclinical toxicology findings; it remains a research compound of interest for comparative structure-activity relationship studies, drug repurposing investigations in leishmaniasis, and mechanistic exploration of 8-aminoquinoline pharmacology [4].

Why Moxipraquine Cannot Be Interchanged with Other 8-Aminoquinolines


Within the 8-aminoquinoline class, compounds exhibit striking divergence in antiprotozoal spectrum, strain-specific potency, and safety profiles—making generic substitution scientifically invalid. Moxipraquine demonstrates species- and strain-dependent activity that differs markedly from other class members: it is effective against Leishmania major, L. mexicana mexicana, and L. brasiliensis panamensis but not L. b. brasiliensis [1]; it shows reduced potency against T. cruzi strain Peru compared to other T. cruzi strains [1]; and unlike nifurtimox, moxipraquine suppresses parasitemia without achieving radical cure in mouse models . Critically, moxipraquine produced significant fetal toxicity in rats and rabbits, a finding that terminated its clinical development [1]. These biological and toxicological distinctions are compound-specific and underscore why moxipraquine is not interchangeable with primaquine, tafenoquine, or other 8-aminoquinolines in research or screening contexts. The following quantitative evidence guide details the verifiable differences.

Moxipraquine Quantitative Evidence: Comparative Data vs. Class Analogs


Leishmania Species-Selective Activity Profile

Moxipraquine exhibits species-dependent efficacy against cutaneous Leishmania in limited experimental infection tests. It was effective against Leishmania major, L. mexicana mexicana, and L. brasiliensis panamensis but ineffective against L. b. brasiliensis [1]. This species-selectivity profile distinguishes moxipraquine from other quinoline antimalarials that have been repurposed for leishmaniasis, as efficacy varies widely across Leishmania spp. [2].

Leishmaniasis Species selectivity Cutaneous leishmaniasis

Trypanosoma cruzi Strain-Dependent Potency

Moxipraquine demonstrates strain-dependent activity against Trypanosoma cruzi. In mouse infection models, moxipraquine was less potent against strain Peru than against other T. cruzi strains [1]. This intra-species variability in potency is a critical consideration for researchers evaluating anti-T. cruzi agents, as strain differences can confound efficacy assessments.

Chagas disease Strain specificity Trypanosoma cruzi

In Vivo Parasitemia Suppression Without Eradication

In mouse and guinea pig models of T. cruzi infection, moxipraquine effectively suppressed parasitemia but did not eradicate the infection [1]. Other clinically tested drugs, including nifurtimox, were likewise incapable of eradicating the parasite from infected mice . Oral administration at doses of 5, 15, or 45 mg base/kg for 14 days effectively suppressed parasitemia but failed to achieve radical cure [2].

Chagas disease Parasitemia In vivo efficacy

Preclinical Fetal Toxicity and Clinical Termination

Significant fetal toxicity was observed experimentally in rats and rabbits, resulting in the termination of clinical trials of moxipraquine [1]. This reproductive toxicity finding distinguishes moxipraquine from other 8-aminoquinolines that advanced to clinical use, such as primaquine and tafenoquine, which have established safety profiles for approved indications [2].

Reproductive toxicology Drug safety Preclinical development

In Vitro Anti-Leishmanial Potency Against L. major

Moxipraquine inhibits both promastigote and amastigote forms of Leishmania major with IC50 values of 1.43 μM and 3.78 μM, respectively . These values provide quantitative benchmarks for in vitro screening of this Leishmania species.

Leishmania major IC50 Amastigote Promastigote

Moxipraquine Procurement Scenarios: Where This Compound Delivers Differentiated Value


Leishmania Species Selectivity Profiling Studies

Moxipraquine is a valuable reference compound for researchers investigating species-selective anti-leishmanial activity. Its documented efficacy against L. major, L. mexicana mexicana, and L. brasiliensis panamensis—coupled with demonstrated ineffectiveness against L. b. brasiliensis—makes it an ideal positive control for species-selectivity assays and a comparator for novel agents targeting specific Leishmania species [1]. This differential activity profile is not uniformly observed across all 8-aminoquinolines, giving moxipraquine unique utility in species-specific screening panels.

Comparative Toxicology Studies in Antiprotozoal Drug Development

The documented fetal toxicity of moxipraquine in rats and rabbits, which directly terminated its clinical development, positions this compound as a critical reference standard for reproductive toxicology assessments of antiprotozoal candidates [1]. Researchers developing new 8-aminoquinoline derivatives or screening compounds for Chagas disease and leishmaniasis can use moxipraquine as a benchmark for identifying and mitigating reproductive toxicity risks. Its well-characterized toxicology profile provides a baseline for structure-toxicity relationship studies [2].

Trypanosoma cruzi Strain-Dependent Potency Investigations

Moxipraquine's documented strain-dependent activity against T. cruzi—with reduced potency against strain Peru compared to other strains—makes it a useful tool for research into the molecular basis of strain-specific drug susceptibility [1]. Investigators studying T. cruzi genetic diversity and its impact on drug response can employ moxipraquine as a reference compound to validate strain panel assays and to benchmark strain-dependent effects in screening campaigns.

Drug Repurposing Screening for Leishmaniasis

Moxipraquine is recognized among eleven key antimalarial drugs evaluated for leishmanicidal activity in both in vitro and in vivo models [1]. Procurement of moxipraquine is warranted for laboratories conducting comprehensive drug repurposing screens for leishmaniasis, as it represents an important comparator within the quinoline antimalarial class. Its inclusion ensures complete coverage of the 8-aminoquinoline chemical space in repurposing panels and enables comparative efficacy assessments against established antimalarial scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moxipraquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.